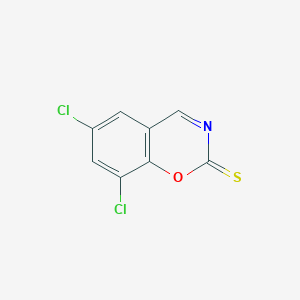![molecular formula C42H41IO3 B12591994 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene CAS No. 873111-58-1](/img/structure/B12591994.png)
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene is an organic compound characterized by the presence of an iodine atom and three butoxyphenyl ethynyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynyl Groups: The initial step involves the formation of ethynyl groups through the reaction of butoxyphenyl acetylene with a suitable base.
Coupling Reactions: The final step involves coupling the ethynyl groups to the benzene ring using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the ethynyl groups.
Coupling Reactions: The ethynyl groups can participate in further coupling reactions, forming more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene involves its interaction with molecular targets through its iodine and ethynyl groups. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, affecting the compound’s reactivity and properties. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene can be compared to other similar compounds, such as:
1-Bromo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a chlorine atom instead of iodine.
1-Fluoro-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Propriétés
Numéro CAS |
873111-58-1 |
|---|---|
Formule moléculaire |
C42H41IO3 |
Poids moléculaire |
720.7 g/mol |
Nom IUPAC |
1,2,4-tris[2-(4-butoxyphenyl)ethynyl]-5-iodobenzene |
InChI |
InChI=1S/C42H41IO3/c1-4-7-28-44-39-22-13-33(14-23-39)10-19-36-31-38(21-12-35-17-26-41(27-18-35)46-30-9-6-3)42(43)32-37(36)20-11-34-15-24-40(25-16-34)45-29-8-5-2/h13-18,22-27,31-32H,4-9,28-30H2,1-3H3 |
Clé InChI |
VKCWPSZYKOGXQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)OCCCC)I)C#CC4=CC=C(C=C4)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)

